Product packaging for 2-Azabicyclo[2.1.1]hexane-1-acetonitrile(Cat. No.:CAS No. 637740-12-6)

2-Azabicyclo[2.1.1]hexane-1-acetonitrile

Cat. No.: B12591577
CAS No.: 637740-12-6
M. Wt: 122.17 g/mol
InChI Key: HMHJTZOOLVBTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Azabicyclo[2.1.1]hexane-1-acetonitrile is a specialized, sp3-rich chemical building block designed for research and development. The 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold is a bridged, saturated heterocycle recognized for its utility in medicinal chemistry, particularly as a bioisostere for phenyl rings or a rigid replacement for pyrrolidines . This motif helps expand into novel, three-dimensional chemical space for drug discovery programs. The primary research value of this compound lies in its functionalization. The acetonitrile group at the bridgehead carbon (position 1) is a versatile synthetic handle that can be readily transformed into other valuable functional groups, such as carboxylic acids, tetrazoles, or amines, enabling the creation of diverse compound libraries . The strained, bicyclic core presents a defined spatial orientation of its substituents, which is valuable for constructing molecular scaffolds with potential for incorporation into proteins or for use in drug discovery . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment within a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B12591577 2-Azabicyclo[2.1.1]hexane-1-acetonitrile CAS No. 637740-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-azabicyclo[2.1.1]hexan-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-2-1-7-3-6(4-7)5-9-7/h6,9H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHJTZOOLVBTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465327
Record name 2-AZABICYCLO[2.1.1]HEXANE-1-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637740-12-6
Record name 2-AZABICYCLO[2.1.1]HEXANE-1-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Azabicyclo 2.1.1 Hexane 1 Acetonitrile and Analogous Derivatives

Photochemical Cycloaddition Approaches to the 2-Azabicyclo[2.1.1]hexane Core

Photochemical methods are pivotal in generating strained ring systems from unstrained, linear precursors. nih.gov These approaches leverage light energy to facilitate cycloadditions that would otherwise be thermally challenging, providing efficient access to the bicyclic core.

Intermolecular [2+2] Cycloadditions

While intramolecular photocycloadditions are more common for this specific scaffold, intermolecular strategies, particularly formal cycloadditions, have been developed. A notable example is the Lewis acid-catalyzed formal (3+2) cycloaddition between bicyclo[1.1.0]butanes (BCBs) and imines. nih.govescholarship.org This method allows for the single-step construction of highly substituted 2-azabicyclo[2.1.1]hexane derivatives. For instance, the reaction of N-arylimines with BCB esters or amides, catalyzed by Ga(OTf)₃, yields the desired azabicyclic products. chinesechemsoc.org This approach is atom-economical and provides a modular route to various analogs. chinesechemsoc.org

Intramolecular Photocyclizations for Scaffold Construction

Intramolecular [2+2] photocycloaddition is a cornerstone strategy for assembling the 2-azabicyclo[2.1.1]hexane skeleton. nih.gov This approach typically involves the irradiation of N-allyl enamides, which are synthesized from corresponding ketones and allyl amines. nih.gov

The process can be initiated using various light sources, from traditional medium-pressure mercury lamps to modern visible-light photosensitizers. nih.gov Recent advancements utilize iridium-based photocatalysts, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, in conjunction with blue LED light, leading to exceptionally high yields of the targeted bicyclic product. nih.govescholarship.org This mild and efficient method has been successfully applied to a range of substrates, demonstrating its utility in generating diverse 1-substituted 2-azabicyclo[2.1.1]hexanes. nih.gov

Table 1: Examples of Intramolecular [2+2] Photocycloaddition for 2-Azabicyclo[2.1.1]hexane Synthesis nih.govorganic-chemistry.orgnih.gov
Precursor TypeConditionsYield
N-allyl enamideHanovia Hg-lamp (200–400 nm)95%
N-allyl enamideIr(ppy)₃, Blue LED (450 nm)56%
N-allyl enamide[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Blue LED>99%
Styrene derivativeIr(dFCF₃ppy)₂(dtbbpy)PF₆, Acetone, 414 nm96%

Intramolecular Cyclization Strategies

Beyond photochemistry, several strategies rely on the intramolecular formation of a key bond to close the second ring of the bicyclic system. These methods often start with a pre-formed four-membered ring.

Cyclopropanation-Based Annulation

The application of cyclopropanation-based annulation for the direct synthesis of the 2-azabicyclo[2.1.1]hexane scaffold is not extensively documented in the reviewed literature. While formal [3+2] cycloadditions involving cyclopropanes are known for constructing other heterocyclic systems, their specific application to form this particular bicyclic amine is less common. acs.org

Displacement Reactions for Ring Formation

Another robust approach involves the intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide. thieme-connect.comresearchgate.net This key cyclization has been successfully employed in the multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, highlighting its scalability and practical utility. thieme-connect.comresearchgate.net

Organocatalytic and Metal-Catalyzed Asymmetric Synthesis

The demand for enantiomerically pure building blocks in drug discovery has driven the development of asymmetric methods to access chiral 2-azabicyclo[2.1.1]hexanes.

An advanced organocatalytic asymmetric approach utilizes a confined imidodiphosphorimidate (IDPi) Brønsted acid. acs.orgnih.govx-mol.netresearchgate.net This catalyst effectively promotes the formal cycloaddition reaction of various bicyclo[1.1.0]butanes (BCBs)—bearing ester, ketone, or amide functionalities—with N-aryl imines. acs.orgx-mol.net The reaction proceeds under mild conditions and generates chiral 2-azabicyclo[2.1.1]hexanes with outstanding enantioselectivity, often achieving up to a 99:1 enantiomeric ratio (er). acs.orgresearchgate.net

Table 2: Asymmetric Synthesis of 2-Azabicyclo[2.1.1]hexanes via Organocatalysis acs.orgnih.gov
BCB SubstituentImine PartnerCatalystYieldEnantiomeric Ratio (er)
AmideN-aryl imineIDPi Brønsted AcidHigh97:3
Ketone (aliphatic)N-aryl imineIDPi Brønsted AcidGoodExcellent
Ketone (aromatic)N-aryl imineIDPi Brønsted AcidGoodExcellent
EsterN-aryl imineIDPi Brønsted AcidGood97:3
AmidePMP-imineIDPi Brønsted Acid75%98:2

In addition to organocatalysis, metal-catalyzed enantioselective methods have been established. A zinc-catalyzed enantioselective formal (3+2) cycloaddition of BCBs with imines provides an efficient route to the target scaffold with yields up to 94% and an er of 96.5:3.5. researchgate.netresearchgate.net Similarly, catalyst-controlled chemodivergent synthesis using copper(I) promotes a formal cycloaddition of BCB amides with azadienes to furnish bicyclo[2.1.1]hexane products. nih.gov Chiral Lewis acid catalysis, for example using a Sc(III) complex in a dual catalyst system for intramolecular [2+2] photocycloadditions, also provides access to enantioenriched azaarene-functionalized 2-azabicyclo[2.1.1]hexanes. nih.govacs.org

Formal Cycloaddition Reactions with Bicyclo[1.1.0]butanes (BCBs) and Imines

A prominent strategy for assembling the 2-azabicyclo[2.1.1]hexane core involves the formal (3+2) cycloaddition of highly strained bicyclo[1.1.0]butanes (BCBs) with imines. chinesechemsoc.orgresearchgate.net This approach is atom-economical and provides a direct route to highly substituted aza-BCH derivatives. chinesechemsoc.org The reaction's versatility is enhanced through various catalytic systems that control its efficiency and selectivity.

Lewis acid catalysis has proven effective in promoting the formal (3+2) cycloaddition between BCBs and imines. Various Lewis acids have been employed to activate the substrates and facilitate the formation of the aza-BCH skeleton. For instance, Gallium(III) triflate (Ga(OTf)₃) has been identified as a potent catalyst for the reaction between N-aryl imines and BCB esters or amides. chinesechemsoc.org This method represents one of the pioneering examples of Lewis acid-catalyzed cycloadditions involving BCBs. chinesechemsoc.org

Other Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃) and zinc-based catalysts, have also been successfully utilized. colab.wsrsc.org Zinc-catalyzed enantioselective (3+2) cycloadditions of BCBs with imines have been developed, yielding valuable aza-BCHs with high efficiency. colab.ws These reactions can proceed through a concerted nucleophilic ring-opening mechanism, which is distinct from other Lewis acid-catalyzed cycloadditions of BCBs. colab.wsresearchgate.net The choice of Lewis acid can be crucial, as demonstrated in the divergent annulation of BCBs and quinones, where different Lewis acids lead to various polycyclic architectures. researchgate.net

A range of highly substituted bicyclo[2.1.1]hexan-2-ones has also been synthesized via a Lewis acid-catalyzed (3+2)-cycloaddition of BCB ketones with disubstituted ketenes, showcasing the broad applicability of this approach. nih.gov

CatalystSubstratesProduct TypeYieldReference
Ga(OTf)₃N-aryl imines and BCB esters/amidesRacemic aza-BCHsHigh chinesechemsoc.org
Zinc CatalystBCBs with a 2-acyl imidazole (B134444) group and iminesEnantioenriched aza-BCHsUp to 94% colab.ws
Sc(OTf)₃BCBs and ynamides2-Amino-bicyclo[2.1.1]hexenesGood rsc.org
Various Lewis AcidsBCB ketones and disubstituted ketenesBicyclo[2.1.1]hexan-2-onesUp to 89% nih.gov

In addition to Lewis acid catalysis, organocatalytic methods employing chiral Brønsted acids have emerged as a powerful tool for the asymmetric synthesis of 2-azabicyclo[2.1.1]hexanes. acs.orgthieme-connect.com A notable example is the use of a confined imidodiphosphorimidate (IDPi) Brønsted acid. acs.orgresearchgate.netnih.gov This catalyst effectively promotes the formal cycloaddition of BCBs, functionalized with esters, ketones, or amides, with N-aryl imines under mild conditions. acs.orgnih.gov

This organocatalytic system provides access to chiral aza-BCHs with high levels of enantioselectivity, achieving enantiomeric ratios up to 99:1. acs.orgnih.gov Experimental evidence suggests that this reaction proceeds via a stepwise mechanism. acs.orgnih.gov The modularity of this approach, allowing for variation in the electron-withdrawing group on the BCB, addresses a significant challenge in the synthesis of functionalized aza-BCHs. thieme-connect.com

CatalystSubstratesKey FeatureEnantiomeric Ratio (er)Reference
Confined IDPi Brønsted AcidBCBs (ester, ketone, amide) and N-aryl iminesAsymmetric organocatalysisUp to 99:1 acs.orgnih.gov

Catalyst control offers a sophisticated strategy for directing the outcome of reactions between BCB amides and azadienes, enabling access to different structural scaffolds from the same starting materials. researchgate.netsemanticscholar.orgnih.gov By selecting the appropriate metal catalyst, the reaction can be steered towards either a formal cycloaddition to form bicyclo[2.1.1]hexanes or an addition-elimination pathway to yield cyclobutenes. semanticscholar.orgnih.govresearchgate.net

Specifically, copper(I) catalysis has been shown to efficiently promote the formal cycloaddition, leading to the desired bicyclo[2.1.1]hexane products. semanticscholar.orgnih.gov In contrast, switching to a gold(I) catalyst uniquely facilitates the addition-elimination sequence, resulting in the selective formation of cyclobutenes. semanticscholar.orgnih.gov This chemodivergent approach highlights the powerful influence of the catalyst in dictating reaction pathways, thereby expanding the chemical space accessible from BCB precursors. semanticscholar.orgnih.gov Both transformations exhibit high chemoselectivity and efficiency over a broad range of substrates. researchgate.netnih.gov

CatalystSubstratesProduct TypeSelectivityReference
Copper(I)BCB amides and azadienesBicyclo[2.1.1]hexanesHigh for cycloaddition semanticscholar.orgnih.gov
Gold(I)BCB amides and azadienesCyclobutenesHigh for addition-elimination semanticscholar.orgnih.gov

Enantioselective Strategies for Chiral 2-Azabicyclo[2.1.1]hexanes

The demand for enantiomerically pure 2-azabicyclo[2.1.1]hexanes in drug discovery has spurred the development of various enantioselective synthetic strategies. acs.orgthieme-connect.dethieme-connect.com These methods often rely on chiral catalysts to control the stereochemical outcome of the key bond-forming steps.

One successful approach is the [2π+2σ] cycloaddition between bicyclobutanes and imines. thieme-connect.dethieme-connect.com In this context, copper(II) triflate (Cu(OTf)₂) in combination with 8-quinolinyl-oxazoline ligands has been shown to be uniquely effective in activating the BCB system and providing high levels of enantioselectivity. thieme-connect.dethieme-connect.com The success of this transformation is notably dependent on the presence of a pyrazole-amide substituent on the BCB derivative. thieme-connect.dethieme-connect.com

Asymmetric organocatalysis with chiral Brønsted acids, such as the confined IDPi catalyst, also provides a robust method for producing chiral aza-BCHs with excellent enantioselectivity (up to 99:1 er). acs.org This method is compatible with a variety of functional groups on the BCB, including esters, ketones, and amides. acs.org

Furthermore, enantioselective zinc-catalyzed (3+2) cycloadditions of BCBs with imines have been reported to efficiently produce aza-BCHs containing α-chiral amine fragments and two quaternary carbon centers with high enantiomeric ratios (up to 96.5:3.5 er). colab.ws

Catalytic SystemReaction TypeKey FeaturesEnantioselectivityReference
Cu(OTf)₂ / 8-quinolinyl-oxazoline ligand[2π+2σ] CycloadditionRequires pyrazole-amide on BCBHigh (e.g., 92% ee after recrystallization) thieme-connect.de
Confined IDPi Brønsted AcidFormal CycloadditionOrganocatalytic, broad scopeUp to 99:1 er acs.org
Zinc Catalyst / Chiral Ligand(3+2) CycloadditionForms two quaternary centersUp to 96.5:3.5 er colab.ws

Electrophilic Addition and Subsequent Ring Closure Pathways

An alternative strategy for the synthesis of the 2-azabicyclo[2.1.1]hexane ring system begins with a pre-formed cyclobutene (B1205218) derivative. nih.govacs.orgacs.org This pathway involves a key stereoselective electrophilic addition to the double bond, followed by an intramolecular ring closure to construct the bicyclic framework. nih.govacs.orgacs.org

Starting MaterialKey StepsReagentsOutcomeReference
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640)Dicarbamate formation, Electrophilic addition, Ring closure1. Amine 2. Phenylselenyl bromide 3. Sodium hydride2-Azabicyclo[2.1.1]hexane core structure nih.govacs.orgacs.org

Strain-Release Driven Annulation Techniques

The inherent ring strain of bicyclo[1.1.0]butanes (BCBs) makes them ideal precursors for strain-release driven annulation reactions, providing a powerful driving force for the construction of more complex bicyclic systems like 2-azabicyclo[2.1.1]hexanes. rsc.orgnih.gov These transformations have become an attractive area of research for synthesizing bioisosteric bicyclohexane derivatives. rsc.org

One such technique involves the Lewis acid-catalyzed (3+2) annulation of BCBs with ynamides. rsc.orgnih.govsemanticscholar.org Using Sc(OTf)₃ as a catalyst, this reaction allows for the facile one-step synthesis of 2-amino-bicyclo[2.1.1]hexenes under mild conditions. rsc.org The reaction likely proceeds through a nucleophilic addition of the ynamide to the BCB, followed by annulation. rsc.orgnih.gov This method is significant as it utilizes a C-C triple bond as the coupling partner for BCBs. rsc.org

Another innovative approach is a photoredox-catalyzed radical-polar crossover annulation. chemrxiv.orgchemrxiv.org This unified strategy can be used to access aza-bicyclo[3.1.1]heptanes and has been extended to the synthesis of 2-azabicyclo[2.1.1]hexanes. chemrxiv.orgchemrxiv.org The reaction proceeds from readily accessible amino acids via redox-active esters under photoredox catalysis, showcasing broad applicability. chemrxiv.orgchemrxiv.org For the synthesis of 2-aza-BCHs, switching the photocatalyst from Ir(ppy)₃ to [Ir{dFCF₃ppy}₂(bpy)]PF₆ was found to be crucial for achieving the desired product. chemrxiv.org

MethodCatalyst/ConditionsSubstratesProduct TypeReference
Lewis Acid-Catalyzed (3+2) AnnulationSc(OTf)₃BCBs and ynamides2-Amino-bicyclo[2.1.1]hexenes rsc.orgnih.gov
Radical-Polar Crossover AnnulationPhotoredox catalysis, [Ir{dFCF₃ppy}₂(bpy)]PF₆Redox-active esters and BCBs2-Azabicyclo[2.1.1]hexanes chemrxiv.orgchemrxiv.org

Multigram Scale Synthesis and Process Optimization for 2-Azabicyclo[2.1.1]hexane-1-Carboxylates and Nitriles

An optimized approach has been successfully developed for the multigram synthesis of 4-substituted 2,4-methanoproline derivatives, which serve as crucial precursors. This optimized process has enabled the preparation of a key bicyclic building block on a scale of up to 0.7 kg in a single run, achieving a 32% yield over five laboratory steps. researchgate.net The careful selection of starting materials and a refined isolation procedure were instrumental in achieving this scale.

The synthetic strategy commenced with the use of dibromide and diethylmalonate, which proved to be more effective than the corresponding dichloride and diisopropyl malonate. This initial step led to the formation of a spiro-derivative that, upon acidic rearrangement, yielded a key lactone intermediate. The process was successfully scaled up to produce 1.10 kg of this lactone with no significant loss in yield. Subsequent steps involved the conversion of this intermediate into a hydrophilic amino acid. To circumvent challenges associated with the amphiphilic nature of this amino acid, it was converted to its N-Boc derivative without isolation.

Further transformations of this key building block have been demonstrated on a 10-60 g scale, leading to a variety of useful derivatives with orthogonally protected functionalities. These include compounds containing amine, carboxylic acid, and aminomethyl groups. For instance, the oxidation of an alcohol moiety using a RuCl3/NaIO4 mixture afforded a carboxylic acid in 89% yield. researchgate.net Subsequent Curtius rearrangement of this carboxylic acid provided an orthogonally protected diamine in 62% yield, which was then converted to a diamino acid derivative in 98% yield on an approximately 20 g scale. researchgate.net Additionally, a mesylate intermediate was converted to an azide (B81097) in 94% yield, followed by catalytic hydrogenolysis to produce a target aminomethyl derivative in 91% yield on a 20 g scale. researchgate.net

While the primary focus of the reported large-scale synthesis is on the carboxylate derivatives, the conversion of such compounds to the corresponding nitriles is a well-established transformation in organic synthesis. One common method involves the conversion of a primary amide, derived from the carboxylic acid, to the nitrile via dehydration. This transformation can often be achieved in high yield and is generally amenable to large-scale production.

The table below summarizes the key steps and yields for the multigram synthesis of precursors to 2-azabicyclo[2.1.1]hexane-1-acetonitrile.

StepStarting MaterialProductReagents/ConditionsScaleYield (%)
1Dibromide and DiethylmalonateSpiro-derivative---
2Spiro-derivativeLactone IntermediateAcidic Rearrangement1.10 kg-
3Lactone IntermediateN-Boc-4-hydroxymethyl-2,4-methanoprolineMultiple Steps0.7 kg32% (overall)
4N-Boc-4-hydroxymethyl-2,4-methanoprolineCarboxylic Acid DerivativeRuCl3/NaIO4-89%
5Carboxylic Acid DerivativeOrthogonally Protected DiamineCurtius Rearrangement~20 g62%
6Mesylate IntermediateAzide DerivativeNaN3-94%
7Azide DerivativeAminomethyl DerivativeCatalytic Hydrogenolysis20 g91%

Chemical Transformations and Reactivity of the 2 Azabicyclo 2.1.1 Hexane System

Derivatization Reactions at Specific Positions of the Bicyclic Core

The rigid 2-azabicyclo[2.1.1]hexane scaffold, a constrained analog of proline, allows for the introduction and modification of functional groups in defined spatial orientations. choudharylab.comacs.org This has made it an attractive building block for creating novel bioactive molecules. nih.govnih.gov

Functional Group Interconversions (e.g., Oxidation, Reduction, Substitution)

A variety of standard chemical transformations have been successfully applied to the 2-azabicyclo[2.1.1]hexane system to introduce diverse functionality. These interconversions are crucial for elaborating the core structure into more complex target molecules.

Key functional group interconversions include:

Oxidation: The oxidation of a 6-anti-bromo-5-anti-hydroxy-2-azabicyclo[2.1.1]hexane derivative has been shown to produce the corresponding strained 5-keto compound. researchgate.net Similarly, the alcohol function of a hydroxy derivative has been oxidized using Jones conditions to afford the corresponding carboxylic acid. acs.org

Reduction: Reductive methods are commonly employed for deprotection or functional group transformation. The reductive removal of a phenylselenyl group using tributyltin hydride is a key step in some synthetic routes. acs.org Hydrogenolysis is frequently used to remove protecting groups like the carbobenzyloxy (Cbz) and benzyl (B1604629) groups. choudharylab.comacs.orgnuph.edu.ua

Carboxylic Acid to Amine Conversion: The Curtius rearrangement has proven effective for the stereospecific conversion of 5-syn- and 5-anti-carboxylic acids into the corresponding amines, which are typically isolated as their carbamate (B1207046) derivatives. choudharylab.com

Alcohol to Azide (B81097) Conversion: A primary alcohol on the framework can be converted into an amine via a three-step sequence. This involves mesylation of the alcohol, followed by nucleophilic substitution with sodium azide to yield the azide, which can then be reduced. nuph.edu.ua For example, a 1-hydroxymethyl derivative was converted to the mesylate, which cleanly afforded the corresponding azide in 94% yield upon treatment with NaN₃. nuph.edu.ua

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 2-azabicyclo[2.1.1]hexane core are particularly challenging due to the strained nature of the bicyclic system. The outcome is highly dependent on the position and stereochemistry of the leaving group. While substitutions at the 5-syn position often proceed with retention of configuration, they can be accompanied by rearrangement products. nih.gov In contrast, the displacement of 5-anti substituents has been a significant focus of research.

Successful nucleophilic displacements have been achieved primarily on N-benzyl protected 5-anti-bromo derivatives. choudharylab.comnih.gov These reactions have enabled the synthesis of a wide array of 5-anti- and 5-anti,6-anti-difunctionalized 2-azabicyclo[2.1.1]hexanes. The presence of the amine nitrogen is required for these displacements to occur. choudharylab.comnih.gov

A variety of nucleophiles have been used to displace the 5-anti-bromo group, leading to products with bromo, fluoro, acetoxy, hydroxy, azido, imidazole (B134444), and thiophenyl functionalities. choudharylab.comnih.gov The choice of leaving group is critical; attempts to perform acetic acid solvolysis on the corresponding 5-anti-tosylate at high temperatures (164 °C) resulted exclusively in rearrangement products, such as 4-cyclohexenyl tosylate, with none of the desired substitution product retaining the bicyclic core. nih.gov

The nature of other substituents on the ring also influences the reaction. The presence of electron-withdrawing groups like fluoro, acetoxy, azido, bromo, or thiophenyl at the 6-anti position has been found to slow down the rate of bromide displacement at the 5-anti position. choudharylab.comnih.gov

Table 1: Nucleophilic Displacement of 5-anti-Bromo-2-azabicyclo[2.1.1]hexane Derivatives
SubstrateNucleophile/ReagentsSolventProduct Substituent(s)YieldReference
N-Benzyl-5-anti,6-anti-dibromo-...CsOAcDMSO5-anti-Acetoxy, 6-anti-bromo72% choudharylab.com
N-Benzyl-5-anti,6-anti-dibromo-...NaOAcDMSO5-anti-Acetoxy, 6-anti-bromo52% choudharylab.com
N-Benzyl-5-anti,6-anti-dibromo-...NaN₃DMSO5-anti-Azido, 6-anti-bromo81% choudharylab.com
N-Benzyl-5-anti-bromo-...PhSNaDMSO5-anti-Thiophenyl84% choudharylab.com
N-Cbz-5-anti-iodo-...AgFNitromethane (B149229)5-anti-Fluoro19% nih.gov

The efficiency of nucleophilic displacements on the 2-azabicyclo[2.1.1]hexane system is profoundly influenced by the choice of solvent and the counter-ion of the nucleophilic salt. choudharylab.comnih.govresearchgate.net

Solvent Effects: Research has shown that polar aprotic solvents are effective for these reactions. Specifically, reaction rates were found to be significantly faster in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF). choudharylab.comnih.gov This is attributed to DMSO's ability to better stabilize the ionic intermediates formed during the substitution process.

Metal Salt Effects: The choice of the metal cation can dramatically impact reaction rates and yields. For acetate (B1210297) displacement of a 5-anti-bromide, cesium acetate (CsOAc) provided higher yields and faster reaction times compared to sodium acetate (NaOAc). choudharylab.comnih.gov In the case of fluorination, the selection is even more critical. While sodium and lithium salts were generally effective for other nucleophiles, displacement by fluoride (B91410) using NaF was unsuccessful. choudharylab.comnih.govnih.gov The successful introduction of a fluoride substituent required the use of silver fluoride (AgF) in nitromethane. choudharylab.comnih.gov

Table 2: Effect of Solvent and Metal Salt on Acetate Displacement of N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane
ReagentSolventTime (h)YieldReference
CsOAcDMSO1.572% choudharylab.com
NaOAcDMSO1.552% choudharylab.com
CsOAcDMF4.563% choudharylab.com

Electrophilic Substitution Reactions

Electrophilic substitution can be directed to either the carbon framework or the nitrogen atom. Lithiation followed by quenching with an electrophile provides a route to C-functionalized derivatives. The N-BOC protected 2-azabicyclo[2.1.1]hexane can be deprotonated using sec-butyllithium (B1581126) (s-BuLi) and TMEDA. acs.org The site of lithiation is temperature-dependent. At -78 °C, deprotonation occurs at the methylene (B1212753) position adjacent to the nitrogen, while at 0 °C, the bridgehead proton is abstracted. acs.orgacs.org Quenching these lithio anions with electrophiles such as carbon dioxide allows for the introduction of carboxyl groups at different positions on the bicyclic core. acs.org

Rearrangement Pathways Involving the 2-Azabicyclo[2.1.1]hexane Framework

The strained energy of the 2-azabicyclo[2.1.1]hexane system makes it susceptible to skeletal rearrangements, which can be both a synthetic tool and an undesired side reaction. A primary route for synthesizing the 2-azabicyclo[2.1.1]hexane core involves a controlled rearrangement of the isomeric 2-azabicyclo[2.2.0]hex-5-ene system. nih.govacs.org

The outcome of electrophilic additions to N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes is highly dependent on the electrophile and solvent, which control the degree of nitrogen neighboring group participation. nih.gov

When using bromine in a polar aprotic solvent like nitromethane, nitrogen participation is facilitated, leading to the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane as the sole product. nih.gov

Conversely, using pyridinium (B92312) bromide perbromide in dichloromethane (B109758) suppresses this participation, yielding only the unrearranged 1,2-addition product. nih.gov

Iodonium (B1229267) and phenylselenonium ions consistently give unrearranged 1,2-addition products regardless of the solvent. nih.gov

Rearrangements can also occur as an undesirable pathway during functionalization attempts. As mentioned previously, the solvolysis of a 5-anti-tosylate derivative does not lead to substitution but instead to complete rearrangement, cleaving the bicyclic structure. nih.gov However, it has been noted that nucleophilic substitutions on a mesyloxymethyl group attached to the C1 bridgehead position proceed thermally without the anticipated rearrangement of the strained bicyclic system. acs.org This highlights the subtle factors that dictate the stability and reactivity of this complex heterocyclic framework.

Halonium Ion-Initiated Rearrangements

The synthesis of the 2-azabicyclo[2.1.1]hexane skeleton is often achieved through the rearrangement of N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes. nih.gov This transformation can be initiated by the addition of halonium ion electrophiles across the double bond of the starting alkene. nih.govresearchgate.net The outcome of this reaction—whether it results in a rearranged 2-azabicyclo[2.1.1]hexane or an unrearranged 1,2-addition product—is highly dependent on the specific halogen, the solvent, and the substitution pattern of the precursor. nih.gov

Studies have shown that for bromonium ions, nitrogen participation, which is essential for the rearrangement, is facilitated by polar aprotic solvents like nitromethane and by poorly nucleophilic protic solvents such as acetic acid. nih.govresearchgate.net For example, the reaction of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene with bromine in nitromethane yields exclusively the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. nih.gov Similarly, using N-bromosuccinimide (NBS) in acetic acid produces a majority of the rearranged 5-bromo-6-acetate product. nih.gov

In contrast, less electrophilic halonium ions, such as iodonium and phenylselenonium ions, typically react to give only the unrearranged 1,2-addition products, irrespective of the solvent used. nih.govresearchgate.net The use of pyridinium bromide perbromide in dichloromethane also selectively yields the unrearranged dibromide. nih.gov More reactive species like chloronium and fluoronium ions tend to cause ring cleavage, leading to cyclobutene (B1205218) derivatives rather than the desired bicyclic systems. nih.govresearchgate.net

Electrophile/ReagentSolventProduct TypeOutcomeReference
Br₂NitromethaneRearrangedanti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane nih.gov
NBSAcetic AcidRearranged8:1 mixture favoring rearranged 5-bromo-6-acetate nih.gov
Pyridinium bromide perbromideCH₂Cl₂Unrearranged5,6-dibromide nih.gov
Iodonium ionsVariousUnrearranged1,2-addition products nih.gov
Phenylselenonium ionsVariousUnrearranged1,2-addition products nih.gov
Chloronium/Fluoronium ionsVariousRing Cleavage4-aminomethyl-3-hydroxycyclobutene nih.gov

Aziridinium (B1262131) Ion-Mediated Rearrangements

The rearrangement from the 2-azabicyclo[2.2.0]hexene scaffold to the more stable 2-azabicyclo[2.1.1]hexane system proceeds through a key aziridinium ion intermediate. acs.orglookchem.com This strained, positively charged species is formed by the intramolecular nucleophilic attack of the nitrogen lone pair on the initially formed halonium ion (e.g., a bromonium ion), displacing the bridgehead bond. rsc.org

The fate of this aziridinium ion dictates the final product structure. Nucleophilic attack by an external anion (e.g., bromide) on the aziridinium intermediate occurs regioselectively. lookchem.comnih.govacs.org Attack at the less sterically hindered C1 bridgehead carbon leads to the formation of the rearranged 2-azabicyclo[2.1.1]hexane skeleton. lookchem.comacs.org This pathway is often favored, resulting in stereoselectively formed 5-anti-6-anti-dihalo-2-azabicyclo[2.1.1]hexanes. nih.gov

This "second-chance" rearrangement mechanism has been cleverly exploited. nih.govacs.orgacs.org While direct rearrangement with certain electrophiles like IOH or iodine/mercuric fluoride fails, the resulting unrearranged 6-exo-halo-5-endo-functionalized-2-azabicyclo[2.2.0]hexanes are perfectly poised for subsequent rearrangement. acs.orgacs.org By using silver or mercury salts to enhance the leaving group ability of the C6-halide, the nitrogen can participate to form an aziridinium ion, which is then trapped by a nucleophile at C1 to furnish novel 5,6-difunctionalized 2-azabicyclo[2.1.1]hexanes. nih.govacs.orgacs.org This strategy has enabled the stereocontrolled synthesis of derivatives containing syn-hydroxy and syn-fluoro substituents. nih.govacs.org

Regioselective and Diastereoselective Functionalization

Directed Lithiation and Electrophilic Trapping Reactions

Directed ortho-metallation, specifically lithiation, is a powerful strategy for the regioselective functionalization of the 2-azabicyclo[2.1.1]hexane core. rsc.orguwindsor.ca The N-Boc (tert-butoxycarbonyl) group is an effective directing group, facilitating the removal of a proton at a position alpha to the nitrogen. nih.gov Using a strong base like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), allows for the generation of a C1-lithiated species. rsc.orgnih.gov

This lithiated intermediate can then be trapped with a variety of electrophiles to introduce diverse functional groups at the C1 bridgehead position. rsc.org This method provides access to compounds like 2,4-methanoproline and its esters. rsc.org Research has shown that treating the N-Boc protected scaffold with s-BuLi at -78 °C can generate a mixture of C1 and C3 anions, which can then be reacted with electrophiles. nih.gov For instance, quenching with carbon dioxide followed by esterification, or reacting with methyl chloroformate, introduces a carboxylate group. nih.gov This methodology is a plausible route for the synthesis of 2-Azabicyclo[2.1.1]hexane-1-acetonitrile, potentially by trapping the C1-lithiated intermediate with an electrophile such as bromoacetonitrile.

The regioselectivity of lithiation can exhibit temperature-dependence, highlighting the role of complex-induced proximity effects in these reactions. rsc.orgacs.org

PositionBase/AdditiveElectrophileProduct Functional GroupReference
C1s-BuLi / TMEDACO₂ then esterification-CO₂Me rsc.orgnih.gov
C1/C3s-BuLiMethyl chloroformate-CO₂Me nih.gov
C1/C3s-BuLiDMF-CHO nih.gov
C1s-BuLi / TMEDAVariousDiverse functionalities rsc.org

Influence of Steric and Electronic Factors on Reactivity

The reactivity and selectivity of transformations within the 2-azabicyclo[2.1.1]hexane system and its precursors are significantly governed by both steric and electronic factors. nih.gov

Steric hindrance plays a crucial role in directing the outcome of rearrangement reactions. lookchem.com For instance, the presence of 3-endo-substituents (such as methyl or phenyl groups) on the 2-azabicyclo[2.2.0]hex-5-ene precursor effectively blocks the endo-face attack of a nucleophile (like a bromide ion) on the intermediate bromonium ion. lookchem.comnih.gov This steric blockade prevents the formation of the unrearranged product and forces the reaction to proceed through the alternative aziridinium ion pathway, leading exclusively to the rearranged 2-azabicyclo[2.1.1]hexane product. lookchem.comnih.gov

Electronic factors also exert strong control. The stability of the cationic intermediates is paramount; the episulfonium ion formed from sulfenyl chloride addition is more stable than the corresponding bromonium ion and does not rearrange via nitrogen participation. lookchem.com In nucleophilic displacement reactions on the 2-azabicyclo[2.1.1]hexane ring itself, the nature of the substituents has a profound effect. The displacement of an anti-bromide is significantly slowed by the presence of electron-withdrawing groups (e.g., F, OAc, N₃) in the adjacent 6-anti-position. nih.govchoudharylab.com Furthermore, such displacements of anti-substituents are difficult and often require the participation of the free amine nitrogen, meaning N-acyl protected derivatives are unreactive under these conditions. nih.govchoudharylab.com

Stereochemical Aspects in 2 Azabicyclo 2.1.1 Hexane Synthesis and Functionalization

Diastereoselective and Enantioselective Synthetic Routes to 2-Azabicyclo[2.1.1]hexanes

The construction of the strained 2-azabicyclo[2.1.1]hexane core with high levels of stereocontrol has been a formidable challenge. Researchers have devised several ingenious strategies to access these scaffolds in an enantiomerically enriched or pure form.

One prominent approach involves the intramolecular cycloaddition of chiral enamines. For instance, the photochemical intramolecular [2+2] cycloaddition of enamines derived from L-proline has been shown to produce optically active 2-azabicyclo[2.1.1]hexane derivatives. This method leverages the inherent chirality of the starting material to direct the stereochemical outcome of the cyclization.

Another successful strategy employs chiral auxiliaries to guide the stereochemistry of key bond-forming reactions. The use of enantiopure sulfinimines has proven effective in the diastereoselective synthesis of related bicyclic systems, a strategy that could be extended to the 2-azabicyclo[2.1.1]hexane framework.

Furthermore, catalytic enantioselective methods are emerging as powerful tools. While specific examples for 2-azabicyclo[2.1.1]hexanes are still developing, related bridged systems have been synthesized using rhodium-catalyzed [4+2] cycloadditions of allenes, demonstrating the potential for metal-catalyzed routes to achieve high enantioselectivity.

A notable diastereoselective synthesis involves the reaction of ethyl 2-azido-4,4,4-trifluoro-2-butenoate with cyclopentadiene (B3395910), which proceeds through an endo-selective Diels-Alder reaction followed by a Curtius rearrangement to yield a trifluoromethyl-substituted 2-azabicyclo[2.1.1]hexane derivative. This highlights how the inherent stereochemical preferences of pericyclic reactions can be harnessed for the synthesis of these complex scaffolds.

The table below summarizes various synthetic approaches to chiral 2-azabicyclo[2.1.1]hexane derivatives.

Starting MaterialKey ReactionStereochemical ControlResulting Scaffold
Chiral Enamines from L-prolinePhotochemical [2+2] cycloadditionSubstrate-controlledOptically active 2-azabicyclo[2.1.1]hexanes
Ethyl 2-azido-4,4,4-trifluoro-2-butenoate & CyclopentadieneDiels-Alder & Curtius RearrangementDiastereoselective (endo-selective)Trifluoromethyl-substituted 2-azabicyclo[2.1.1]hexane

Control of Stereochemistry in Reaction Mechanisms

The stereochemical outcome of reactions involving the 2-azabicyclo[2.1.1]hexane scaffold is dictated by the intricate interplay of steric and electronic factors within the transition states of the reaction mechanisms.

In the context of the intramolecular photochemical [2+2] cycloaddition of enamines, the stereochemistry is often controlled by the initial geometry of the enamine and the facial selectivity of the cycloaddition. The formation of the cyclobutane (B1203170) ring is governed by orbital symmetry rules, and the substituents on the starting material can effectively shield one face of the molecule, leading to a preferred stereochemical outcome.

For Diels-Alder approaches, the endo/exo selectivity is a critical factor. The reaction of cyclopentadiene with azido-butenoates to form precursors to 2-azabicyclo[2.1.1]hexanes demonstrates a high preference for the endo-adduct, which is a common feature of this pericyclic reaction. This selectivity arises from favorable secondary orbital interactions in the endo transition state.

Furthermore, the functionalization of the pre-formed 2-azabicyclo[2.1.1]hexane scaffold also requires careful consideration of stereochemistry. The rigid, boat-like conformation of the six-membered ring can lead to significant steric hindrance, directing incoming reagents to the less hindered convex face of the molecule. This inherent facial bias is a key element in controlling the stereochemistry of subsequent modifications.

Conformational Analysis and Stereochemical Rigidity of the 2-Azabicyclo[2.1.1]hexane Scaffold

The 2-azabicyclo[2.1.1]hexane scaffold is characterized by a high degree of conformational rigidity. This rigidity stems from the strained bicyclic nature of the molecule, which severely restricts bond rotations and locks the ring system into a well-defined three-dimensional shape.

Computational studies, including ab initio and density functional theory (DFT) calculations, have been instrumental in elucidating the conformational preferences of this scaffold. These studies reveal that the six-membered ring adopts a strained, boat-like conformation. This fixed conformation has significant implications for the orientation of substituents and, consequently, for the molecule's interaction with biological targets.

The rigidity of the 2-azabicyclo[2.1.1]hexane framework is a desirable feature in drug design, as it reduces the entropic penalty upon binding to a receptor. By locking a pharmacophore into a bioactive conformation, the binding affinity can be enhanced.

X-ray crystallography has provided definitive experimental evidence for the computed conformations. The solid-state structures of various 2-azabicyclo[2.1.1]hexane derivatives consistently show the characteristic boat-like six-membered ring and the compact, strained nature of the bicyclic system. The bond lengths and angles determined from these crystal structures often reflect the ring strain inherent in the molecule.

Computational and Mechanistic Studies of 2 Azabicyclo 2.1.1 Hexane Chemistry

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways involved in the synthesis and transformation of 2-azabicyclo[2.1.1]hexanes. Researchers have employed DFT calculations to probe the energy surfaces of various reactions, including cycloadditions and rearrangements, thereby providing a detailed understanding of the underlying mechanisms. acs.orgresearchgate.net

For instance, in the context of cycloaddition reactions to form the 2-azabicyclo[2.1.1]hexane skeleton, DFT calculations have been used to compare different potential pathways. nih.gov Studies on the reaction of bicyclo[1.1.0]butanes (BCBs) with imines to form 2-azabicyclo[2.1.1]hexanes have revealed the nature of the reaction mechanism. Experimental and computational studies suggest that certain cycloadditions proceed via a concerted nucleophilic ring-opening of the BCB with the imine. researchgate.net This is distinct from previously proposed Lewis acid-catalyzed cycloaddition mechanisms. researchgate.netresearchgate.net

In a catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes, DFT calculations provided crucial mechanistic insights. nih.gov The calculations revealed that a Cu(I) catalyst favors a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to form the bicyclo[2.1.1]hexane product. In contrast, a Au(I) catalyst stabilizes key intermediates through a four-coordinate geometry, facilitating an alternative pathway. nih.gov

Furthermore, DFT studies have been instrumental in understanding the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidine (B122466) derivatives, a reaction class that shares mechanistic features with transformations of related bicyclic systems. acs.org These calculations have shown that the rate-determining step is the release of N2 from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical, which then collapses in a barrierless fashion to yield the stereoretentive product. acs.org

Analysis of Intermediate Complexes and Transition States

The analysis of intermediate complexes and transition states through computational methods is critical for a comprehensive understanding of the reactivity and selectivity observed in 2-azabicyclo[2.1.1]hexane chemistry. DFT calculations have been employed to characterize the structures and energies of these transient species, shedding light on the factors that govern reaction outcomes.

In the enantioselective copper-catalyzed [2π+2σ] cycloaddition of bicyclobutanes and imines, computational studies highlighted the importance of π-π stacking interactions in determining the preferred transition state for the enantio-determining step. thieme-connect.de This analysis helps to explain the high levels of enantioselectivity achieved with specific ligands. thieme-connect.de

Mechanistic investigations into the divergent synthesis of bicyclo[2.1.1]hexanes have computationally identified key intermediates and transition states for both Cu(I) and Au(I) catalyzed pathways. For the Au(I)-catalyzed reaction, a substrate-gold complex undergoes a ring-opening addition to form an intermediate, from which two competing pathways for intramolecular proton transfer or intramolecular cyclization exist, each with a distinct transition state. nih.gov

The regiochemical outcomes of deprotonations of N-Boc-2-azabicyclo[2.1.1]hexanes, which are temperature-dependent, have also been rationalized through computational analysis of the complexes formed between the reagents and the character of the deprotonation transition states. researchgate.net

A plausible reaction mechanism for the organocatalytic asymmetric synthesis of azabicyclo[2.1.1]hexanes involves the formation of an ion pair intermediate between a protonated imine and the catalyst anion. acs.org The analysis of this intermediate is key to understanding the subsequent reaction steps.

Reaction Catalyst/Reagent Computational Finding Reference
Enantioselective [2π+2σ] CycloadditionCu(OTf)2 / 8-quinolinyl-oxazoline ligandπ-π stacking in the transition state is crucial for enantioselectivity. thieme-connect.de
Catalyst-Controlled Divergent SynthesisCu(I) vs. Au(I)Cu(I) favors a linear two-coordinate transition state, while Au(I) stabilizes a four-coordinate intermediate, leading to different products. nih.gov
Deprotonation of N-Boc-2-azabicyclo[2.1.1]hexaness-BuLi/TMEDAThe regiochemical outcome is explained by the nature of the reagent-substrate complexes and deprotonation transition states. researchgate.net
Organocatalytic Asymmetric CycloadditionImidodiphosphorimidate (IDPi) Brønsted acidThe reaction proceeds through an ion pair intermediate formed between the protonated imine and the catalyst anion. acs.org

Theoretical Investigations of Regioselectivity and Stereoselectivity

Theoretical investigations have been pivotal in explaining and predicting the regioselectivity and stereoselectivity of reactions involving the 2-azabicyclo[2.1.1]hexane scaffold. These studies often focus on the subtle interplay of steric and electronic effects that dictate the preferred orientation of reactants and the formation of specific isomers.

For example, in the reactions of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ion electrophiles, the solvent and the nature of the electrophile control the participation of the nitrogen's neighboring group, leading to either rearranged 2-azabicyclo[2.1.1]hexane products or unrearranged addition products. researchgate.net DFT calculations can model the energies of the competing pathways to rationalize these observations. For bromonium ions, polar aprotic solvents facilitate nitrogen participation and rearrangement, while for iodonium (B1229267) and phenylselenonium ions, only unrearranged products are formed regardless of the solvent. researchgate.net

The regioselective additions to aziridinium (B1262131) ions formed from 6-exo-iodo(bromo)-5-endo-X-2-azabicyclo[2.2.0]hexanes have been key to the stereocontrolled synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. acs.org Theoretical studies can help to understand the factors that direct the nucleophilic attack to a specific carbon atom of the aziridinium ion.

In a strain-release radical-polar crossover annulation, DFT studies have been used to rationalize the high regioselectivity observed in the reaction. The energy difference between the two regioisomeric transition states for the addition of a radical intermediate across the strained carbon-carbon bond was calculated to be 2.0 kcal/mol, which is in good agreement with the experimentally observed high regioselectivity. chemrxiv.org

The stereoselective synthesis of 2-azabicyclo[2.1.1]hexanes via intramolecular photochemical [2+2] cycloaddition of N-allylic dehydroalanine (B155165) derivatives is another area where theoretical calculations can provide insight into the factors controlling the stereochemical outcome. nuph.edu.ua

Reaction System Selectivity Investigated Key Theoretical Insight Reference
N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes + Halonium ionsRegioselectivity (Rearrangement vs. Addition)Solvent polarity and the nature of the halonium ion control nitrogen neighboring group participation. researchgate.net
Aziridinium ions from 6-exo-iodo-5-endo-X-2-azabicyclo[2.2.0]hexanesRegioselectivity of Nucleophilic AdditionTheoretical studies can rationalize the regioselective opening of the aziridinium ring. acs.org
Strain-Release Radical-Polar Crossover AnnulationRegioselectivityA calculated energy difference of 2.0 kcal/mol between regioisomeric transition states explains the high regioselectivity. chemrxiv.org

Computational Assessment of Proton Abstraction and Anion Stability

Computational methods have been applied to assess the energetics of proton abstraction from 2-azabicyclo[2.1.1]hexane derivatives and the stability of the resulting anions. These studies are crucial for understanding and optimizing reactions that proceed through anionic intermediates, such as lithiation followed by electrophilic quench.

Computational studies on the deprotonation of N-Boc-2-azabicyclo[2.1.1]hexanes have shown that the tertiary anion is formed more readily than the secondary anion and is also the more stable of the two. researchgate.net This is supported by calculations of the enthalpy of proton abstraction from the analogous N-methoxycarbonyl structure, which also indicate greater stability for the tertiary carbamate (B1207046) anion. researchgate.net These computational findings are consistent with experimental observations of regiochemical biases in deprotonation reactions. researchgate.net

The stability of the anion at the bridgehead position is a key consideration in the functionalization of the 2-azabicyclo[2.1.1]hexane core. The ability to form a stable anion at this position allows for the introduction of a variety of substituents, expanding the chemical space accessible from this scaffold.

Computational Assessment System Studied Key Finding Reference
Proton Abstraction and Anion StabilityN-Boc-2-azabicyclo[2.1.1]hexanesThe tertiary anion is both kinetically and thermodynamically favored over the secondary anion. researchgate.net
Enthalpy of Proton AbstractionN-methoxycarbonyl-2-azabicyclo[2.1.1]hexaneCalculations indicate greater stability for the tertiary carbamate anion. researchgate.net

Applications of 2 Azabicyclo 2.1.1 Hexane As a Core Synthetic Building Block

Role in the Synthesis of Complex Nitrogen-Containing Molecules

The 2-azabicyclo[2.1.1]hexane framework serves as a versatile precursor for the synthesis of a wide array of more complex nitrogen-containing molecules. Its inherent strain and defined stereochemistry can be leveraged to construct intricate molecular architectures. Synthetic routes often begin with the construction of the core bicyclic system, which can then be elaborated through various chemical transformations.

Early syntheses involved photochemical [2+2] cycloadditions to create the bicyclic core. rsc.org For instance, the irradiation of 1,2-dihydropyridines can yield N-carbomethoxy-2-azabicyclo[2.2.0]hex-5-ene, which can be further reacted to form 2-azabicyclo[2.1.1]hexane derivatives. rsc.org More recent methods have focused on developing more efficient and scalable syntheses, such as those starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640) or utilizing intramolecular cyclizations. acs.orgnih.govresearchgate.net

Once the 2-aza-BCH core is established, it can be functionalized at various positions. For example, nucleophilic displacements of bromo substituents on the bicyclic frame have been used to introduce a range of functional groups, including fluoro, acetoxy, hydroxy, azido, and thiophenyl groups. researchgate.netchoudharylab.com These functionalized intermediates are crucial for building more complex molecules, such as ligands for nicotinic acetylcholine receptors and compounds with antimalarial activity. The ability to stereoselectively introduce substituents allows for the creation of diverse and structurally complex nitrogen-containing compounds. cdnsciencepub.com

Design of Constrained Scaffolds for Organic Synthesis

The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane makes it an ideal scaffold for designing conformationally constrained molecules. This rigidity is highly desirable in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency. The fixed orientation of substituents on the 2-aza-BCH core allows for precise control over their spatial arrangement, which is critical for optimizing interactions with proteins and other biological macromolecules.

The 2-azabicyclo[2.1.1]hexane framework essentially locks the five-membered pyrrolidine (B122466) ring into a single conformation. cdnsciencepub.com This is in contrast to the flexible nature of simple pyrrolidines, which can adopt various puckered conformations. nih.gov By using this constrained scaffold, chemists can design molecules with well-defined three-dimensional shapes, which is a key strategy for improving the properties of drug candidates.

The development of synthetic routes to access a variety of substitution patterns on the 2-aza-BCH scaffold has expanded its utility. rsc.org For example, stereocontrolled routes have been developed to introduce substituents with either syn or anti orientation relative to the nitrogen bridge, further enhancing the ability to fine-tune the molecule's shape. cdnsciencepub.com

Integration into Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The 2-azabicyclo[2.1.1]hexane scaffold has proven to be a valuable tool in this regard, serving as a bioisostere for both pyrrolidines and benzene rings. rsc.orgnih.gov

2-Azabicyclo[2.1.1]hexane is considered a bridged, conformationally restricted analogue of pyrrolidine. rsc.orgthieme-connect.comresearchgate.net The proline residue, which contains a pyrrolidine ring, is unique among proteinogenic amino acids and plays a crucial role in the structure of proteins like collagen. nih.gov The conformation of the pyrrolidine ring in proline influences the cis/trans ratio of the adjacent peptide bond. nih.gov

By replacing proline with 2-azabicyclo[2.1.1]hexane-based amino acids, researchers can study the effects of conformational restriction on peptide and protein structure. nih.gov It has been shown that substituting proline with these bicyclic analogues can stabilize specific conformations. nih.gov This has implications for the design of peptides with enhanced stability or specific biological activities.

The replacement of flat, aromatic rings with three-dimensional, saturated scaffolds is a key trend in modern drug design. nih.gov The 2-azabicyclo[2.1.1]hexane framework has been investigated as a non-classical bioisostere for substituted benzene rings. rsc.orgbeilstein-journals.org Specifically, appropriately substituted 2-aza-BCHs can mimic the spatial arrangement of substituents on ortho- and meta-substituted phenyl rings. beilstein-journals.orgresearchgate.net

Scaffold Comparison 2-Azabicyclo[2.1.1]hexane Benzene
Geometry Three-dimensional, rigidPlanar, aromatic
Hybridization sp³-richsp²
Properties Improved solubility, metabolic stabilityPotential for metabolic instability
Application Bioisosteric replacementCommon scaffold in drugs

Precursors to Methanoproline and Related Amino Acid Analogues

One of the most significant applications of the 2-azabicyclo[2.1.1]hexane scaffold is in the synthesis of 2,4-methanoproline and its analogues. rsc.orgacs.org 2,4-Methanoproline is a naturally occurring, non-proteinogenic amino acid that was first isolated from the legume Atelia herbert-smithii. rsc.org

The synthesis of methanoproline and its derivatives has been a subject of considerable research interest. nih.gov These compounds are conformationally constrained analogues of proline and are valuable tools for studying peptide structure and function. nih.gov Various synthetic strategies have been developed to access these molecules, often involving the construction of the 2-azabicyclo[2.1.1]hexane core followed by functional group manipulations to install the carboxylic acid and amino groups. rsc.orgnih.gov

The ability to synthesize a variety of substituted methanoproline analogues, including those with fluoro or hydroxy groups, has further expanded their utility in chemical biology and drug discovery. researchgate.netnih.gov For example, 4-fluoro-2,4-methanoproline has been synthesized and studied as a constrained analogue of fluoroproline. researchgate.net

Development of Novel Chemical Space through Functional Group Diversification

The 2-azabicyclo[2.1.1]hexane scaffold provides a robust platform for the exploration of novel chemical space. By developing methods for the selective functionalization of the bicyclic core, chemists can generate libraries of diverse compounds with unique three-dimensional structures. rsc.org

A variety of functional group interconversions can be performed on the 2-aza-BCH core, allowing for the preparation of a wide range of derivatives. rsc.org This includes the introduction of different substituents at various positions on the ring system, as well as the modification of existing functional groups. choudharylab.com For example, a key building block can be synthesized on a large scale and then used as a starting material for the preparation of derivatives containing amino, carboxylic acid, and fluoromethyl groups.

This ability to diversify the 2-azabicyclo[2.1.1]hexane scaffold is crucial for its application in drug discovery, where the exploration of a broad range of chemical structures is necessary to identify lead compounds with optimal properties. thieme-connect.com The development of new synthetic methodologies, such as asymmetric organocatalytic approaches, is further expanding the accessible chemical space around this important scaffold. nih.govacs.org

Structural Elucidation Methodologies for 2 Azabicyclo 2.1.1 Hexane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the routine characterization of 2-azabicyclo[2.1.1]hexane derivatives. Both proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a wealth of information regarding the molecular structure, connectivity, and stereochemical arrangement of atoms.

Detailed analysis of chemical shifts (δ), coupling constants (J), and through-space correlations (from NOE experiments) allows chemists to piece together the precise three-dimensional structure. For instance, the protons on the bicyclic core exhibit characteristic chemical shifts and coupling patterns that are highly dependent on their syn or anti orientation relative to the nitrogen-containing bridge. A key feature often observed in the ¹H NMR spectra of N-acyl protected 2-azabicyclo[2.1.1]hexanes is the presence of duplicate signals or broadened resonances. cdnsciencepub.comamazonaws.com This phenomenon arises from the slow rotation around the amide C-N bond on the NMR timescale, leading to the existence of distinct carbamate (B1207046) rotamers in solution. amazonaws.com

The stereochemistry of substituents, a critical aspect of these proline analogs, can often be assigned based on NMR data. For example, the absence of vicinal coupling between bridgehead protons (H1 or H4) and adjacent syn protons (H5/H6) is a characteristic feature of the ring system that can help establish the relative configuration of substituents. nih.gov

Below are representative NMR data for several 2-azabicyclo[2.1.1]hexane derivatives, illustrating the typical chemical shifts observed for the core structure.

Interactive Table: ¹H NMR Data for Selected 2-Azabicyclo[2.1.1]hexane Derivatives

CompoundH1H3H4H5H6Other SignalsSolvent
N-(Benzyloxycarbonyl)-5-anti-bromo-6-syn-hydroxy-2-azabicyclo[2.1.1]hexane4.37 (d, J=5.4 Hz)3.53 (d, J=8.8 Hz), 3.47 (d, J=8.8 Hz)2.92 (d, J=7 Hz)-4.19 (d, J=7 Hz)7.26 (s, 5H), 5.07 (s, 2H), 4.01 (d, J=7.5 Hz), 3.5-3.4 (br, 1H)Not Specified
N-(Benzyloxycarbonyl)-5-anti-acetoxy-6-syn-hydroxy-2-azabicyclo[2.1.1]hexane4.53 (br)3.57 (d, J=9.0 Hz), 3.42 (d, J=9.0 Hz)2.92 (m)4.45 (s)-7.35 (m, 5H), 5.16 (s, 2H), 2.50-2.30 (b, 1H), 2.08 (s, 3H)CDCl₃
N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane-----Data for this specific compound was part of broader synthetic discussions. nih.gov-
N-Benzyloxycarbonyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane-----Synthesized via monodebromination of the corresponding dibromide. nih.govchoudharylab.com-

Interactive Table: ¹³C NMR Data for Selected 2-Azabicyclo[2.1.1]hexane Derivatives

CompoundC1C3C4C5C6Other SignalsSolvent
N-Benzyloxycarbonyl-5-anti-acetoxy-6-syn-hydroxy-2-azabicyclo[2.1.1]hexane69.247.544.573.665.5170.9, 157.5, 136.9, 128.9, 128.5, 128.3, 67.5, 30.7CDCl₃
1-Phenylbicyclo[2.1.1]hexan-2-one68.0642.4544.8430.9442.45211.68, 136.83, 128.33, 127.10, 126.66CDCl₃

X-ray Crystallography for Unambiguous Structure Determination

While NMR provides powerful insights into the structure of molecules in solution, X-ray crystallography offers an unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for complex molecules like 2-azabicyclo[2.1.1]hexane derivatives, where it can definitively establish relative and absolute stereochemistry, bond lengths, bond angles, and solid-state conformation.

The rigid nature of the bicyclic system often facilitates the growth of high-quality single crystals suitable for diffraction studies. nih.govchoudharylab.com The structural verification of novel 1-aryl and 1-pyridyl-2-azabicyclo[2.1.1]hexane derivatives, for example, was accomplished by X-ray crystallography, confirming the outcome of the synthetic route. epa.gov

In another study, the relative configuration at the C5 position of a 5-hydroxy-2-azabicyclo[2.1.1]hexane derivative was unambiguously determined through X-ray diffraction analysis. raineslab.com This was crucial for understanding the stereochemical course of the reaction and for the subsequent synthesis of related proline analogues. The development of asymmetric syntheses for these scaffolds also relies heavily on X-ray crystallography to determine the absolute configuration of the chiral products. For instance, the absolute configuration of an enantiomerically enriched azabicyclo[2.1.1]hexane product from an organocatalytic reaction was confirmed as R via X-ray analysis. acs.org The resulting crystallographic data, often deposited in crystallographic databases, provides a permanent and detailed record of the molecular structure. uzh.ch

The ability of X-ray crystallography to provide a definitive structural snapshot makes it the gold standard for validating new synthetic methodologies and for confirming the structures of key intermediates and final products within the 2-azabicyclo[2.1.1]hexane class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.